molecular formula C20H17ClN2O B15214930 5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-17-0

5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B15214930
CAS No.: 918646-17-0
M. Wt: 336.8 g/mol
InChI Key: ULUUUCQBLQVIPV-UHFFFAOYSA-N
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Description

5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with 3,3-dimethyl-1-butanone in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to reflux conditions to facilitate cyclization, followed by reduction of the nitro group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroquinoline: Shares the chloroquinoline core but lacks the dimethyl and dihydro modifications.

    3,3-Dimethylquinoline: Similar in structure but without the chloro and dihydro modifications.

    2-Quinolone: A simpler quinoline derivative without the chloro and dimethyl groups.

Uniqueness

5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the dimethyl and dihydro modifications contribute to its stability and potential biological activity.

Properties

CAS No.

918646-17-0

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

5-chloro-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C20H17ClN2O/c1-20(2)11-15-16(21)7-5-9-18(15)23(19(20)24)14-10-13-6-3-4-8-17(13)22-12-14/h3-10,12H,11H2,1-2H3

InChI Key

ULUUUCQBLQVIPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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